Ácido 6-ureidohexanoico

Descripción general

Descripción

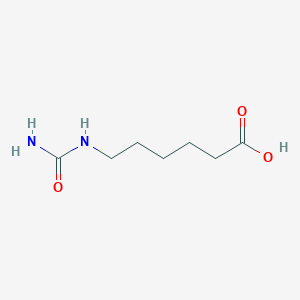

6-Ureidohexanoic acid is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol. It is a derivative of hexanoic acid, where the hexanoic acid chain is modified with a ureido group.

Aplicaciones Científicas De Investigación

6-Ureidohexanoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine: Research has shown that 6-Ureidohexanoic acid can act as an inhibitor for tumor-relevant carbonic anhydrases IX and XII, making it a potential candidate for cancer therapy.

Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mecanismo De Acción

Target of Action

6-Ureidohexanoic acid is a potent and selective inhibitor for the tumor-relevant carbonic anhydrases IX and XII . Carbonic anhydrases are metalloenzymes that maintain pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton . They are involved in various physiological and pathological processes, including tumorigenesis .

Mode of Action

It is known to inhibit the activity of carbonic anhydrases ix and xii . These enzymes are overexpressed in many types of tumors and contribute to tumor growth and survival . By inhibiting these enzymes, 6-Ureidohexanoic acid may interfere with tumor growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 6-Ureidohexanoic acid are likely related to its inhibition of carbonic anhydrases IX and XII. These enzymes play a crucial role in maintaining pH homeostasis and are involved in various biochemical pathways . .

Result of Action

The molecular and cellular effects of 6-Ureidohexanoic acid’s action are likely related to its inhibition of carbonic anhydrases IX and XII. By inhibiting these enzymes, 6-Ureidohexanoic acid may interfere with tumor growth and proliferation . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Ureidohexanoic acid can be synthesized through the reaction of hexanoic acid with urea under specific conditions. The reaction typically involves heating hexanoic acid with urea in the presence of a catalyst to facilitate the formation of the ureido group. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of 6-Ureidohexanoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the desired purity and quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

6-Ureidohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ureido group to an amine group.

Substitution: The ureido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ureido group under mild conditions.

Major Products Formed

Oxidation: Oxo derivatives of 6-Ureidohexanoic acid.

Reduction: Amino derivatives of 6-Ureidohexanoic acid.

Substitution: Various substituted ureidohexanoic acid derivatives.

Comparación Con Compuestos Similares

Similar Compounds

6-Aminohexanoic acid: A derivative of hexanoic acid with an amino group instead of a ureido group.

6-Dodecyloxy-6-oxohexylammonium 6-dodecyloxy-6-oxohexylcarbamate: A transdermal penetration enhancer derived from 6-aminohexanoic acid.

Uniqueness

6-Ureidohexanoic acid is unique due to its specific inhibition of carbonic anhydrases IX and XII, which are relevant in tumor growth and survival. This specificity makes it a valuable compound in cancer research and potential therapeutic applications.

Actividad Biológica

6-Ureidohexanoic acid is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and pharmacology.

Chemical Structure and Properties

6-Ureidohexanoic acid, characterized by its ureido group linked to a hexanoic acid chain, has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 158.19 g/mol

The presence of the ureido functional group is crucial for its biological activity, influencing interactions with biological targets such as enzymes and receptors.

The biological activity of 6-ureidohexanoic acid primarily revolves around its ability to interact with specific molecular targets. Research indicates that the compound may exert its effects through:

- Enzyme Inhibition : The ureido moiety can bind to enzyme active sites, inhibiting their function. This mechanism is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.

- Receptor Binding : The compound may also modulate receptor activity, influencing signaling pathways associated with inflammation and oxidative stress responses.

Antioxidant Activity

Studies have demonstrated that 6-ureidohexanoic acid exhibits antioxidant properties, which are essential for protecting cells from oxidative damage. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in conditions characterized by oxidative stress.

Anti-inflammatory Effects

Research indicates that 6-ureidohexanoic acid may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential role in managing inflammatory diseases .

Anticancer Potential

Initial studies have explored the anticancer effects of 6-ureidohexanoic acid. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines. The specific mechanisms underlying this activity are still under investigation but may involve modulation of cell cycle progression and apoptosis pathways .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of 6-ureidohexanoic acid, researchers found that it effectively inhibited a specific enzyme involved in metabolic pathways associated with chronic diseases. The IC value was determined to be approximately 25 µM, indicating a moderate level of potency .

Case Study 2: Antioxidant Activity

A series of experiments evaluated the antioxidant capacity of 6-ureidohexanoic acid using the DPPH radical scavenging assay. Results showed that at concentrations above 50 µM, the compound significantly reduced DPPH radicals by over 70%, highlighting its potential as a natural antioxidant agent.

Case Study 3: Anti-inflammatory Response

In an animal model of inflammation, administration of 6-ureidohexanoic acid led to a significant decrease in edema formation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-7(12)9-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)(H3,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNWWHFSEXYHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332723 | |

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-42-4 | |

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.